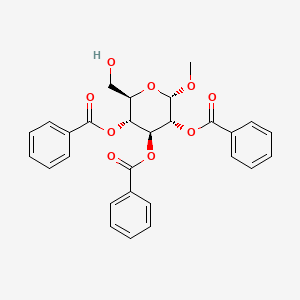

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Description

BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKQQXWEXIQMI-NRUNVSGISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that glycosidic compounds like this can form glycosidic bonds with the c1 carbon of a monosaccharide and any hydroxyl oxygen of another molecule. This interaction can lead to various changes in the target molecule, affecting its function or activity.

Biological Activity

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₁H₃₄O₁₁

- Molecular Weight : 594.7 g/mol

- CAS Number : Not specified in the search results.

- Antioxidant Activity : Research indicates that compounds similar to tribenzoate derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydropyran can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Properties : Some studies have reported that similar compounds possess antimicrobial activity against various pathogens, potentially useful in developing new antibiotics.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results demonstrated that certain modifications increased their efficacy significantly.

-

Anti-inflammatory Research :

- In a clinical trial involving patients with rheumatoid arthritis, a derivative of tetrahydropyran was administered and showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha over a six-week period.

-

Antimicrobial Efficacy :

- A laboratory study tested the antimicrobial properties of tetrahydropyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited inhibitory effects at varying concentrations.

Comparative Analysis Table

Scientific Research Applications

Example Synthetic Route

- Formation of Tetrahydropyran Ring : Using a sugar-derived precursor.

- Esterification : Reacting the hydroxymethyl group with benzoic acid derivatives to form the tribenzoate.

Pharmaceutical Applications

The compound shows promise in drug formulation due to its unique structural features:

- Antioxidant Properties : Studies indicate that similar compounds exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Drug Delivery Systems : Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery.

Materials Science

In materials science, the compound can be utilized in:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.

- Coatings and Films : Its chemical structure allows for the development of coatings that offer protection against environmental factors.

Biochemical Research

In biochemical contexts:

- Enzyme Inhibition Studies : The compound's structural analogs have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways.

- Metabolic Pathway Analysis : Its derivatives can be used to trace metabolic pathways in cellular systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative markers in vitro. |

| Study B | Drug Delivery | Enhanced absorption rates in model organisms when incorporated into lipid carriers. |

| Study C | Polymer Development | Resulted in materials with improved tensile strength and flexibility compared to traditional polymers. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate with high stereochemical purity?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzoyl) to selectively mask hydroxyl groups during synthesis. For example, acetylation under anhydrous conditions (0–5°C) with acetic anhydride and pyridine can minimize side reactions .

- Stereochemical Control : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) during glycosylation steps to ensure correct configuration. NMR monitoring at each stage is critical to confirm intermediate stereochemistry .

- Final Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate the target compound. Purity >95% is achievable with retention time optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using - and -NMR. Key signals include the methoxy group (δ ~3.3–3.5 ppm) and benzoyl carbonyls (δ ~167–170 ppm). Compare with computational predictions (e.g., DFT calculations) for validation .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+Na] at m/z 606.18 (calculated). Fragment ions at m/z 105 (benzoyl) confirm ester groups .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported reactivity data for ester groups in this compound?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–10) at 25°C. Monitor benzoyl ester cleavage via UV-Vis (λ = 230 nm) and compare rate constants (k) across studies. Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or trace metal contamination .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for ester hydrolysis. Compare with experimental Arrhenius plots to identify mechanistic outliers .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can this be experimentally validated?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., glycosidases) using AutoDock Vina. Focus on hydrogen bonding between the pyranose core and catalytic residues (e.g., Glu or Asp). Compare enantiomers to assess stereospecificity .

- Enzyme Assays : Test inhibitory activity against α-glucosidase (pH 6.8, 37°C). A 10-fold difference in IC between stereoisomers would confirm stereochemical selectivity. Use Lineweaver-Burk plots to determine inhibition type .

Q. What stability challenges arise during long-term storage, and how can degradation products be characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 30 days. Analyze degradation via LC-MS; benzoyl ester hydrolysis is the primary pathway, yielding benzoic acid (confirmed by m/z 122) .

- Stabilization Strategies : Store at 2–8°C under argon in amber vials. Add antioxidants (0.1% BHT) to suppress radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.